

Commercial Suppliers of High-Purity Everolimus-d4: A Technical Guide

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For researchers, scientists, and drug development professionals requiring high-purity **Everolimus-d4** for their studies, a number of commercial suppliers are available. This guide provides an in-depth overview of these suppliers, along with technical information regarding the synthesis, purification, and analysis of this deuterated analog of Everolimus.

Commercial Supplier Overview

The following table summarizes the key quantitative data from various commercial suppliers of high-purity **Everolimus-d4**. It is important to note that purity and isotopic enrichment can vary between batches, and it is recommended to consult the supplier's certificate of analysis (CoA) for specific lot information.



Supplier	Reported Purity	Isotopic Enrichment	Available Formats
MedChemExpress	97.88% (LCMS)	98.0%	Solid
Cayman Chemical	≥99% deuterated forms (d1-d4); ≤1% d0	Not explicitly stated	Solid
Santa Cruz Biotechnology	Information available on CoA	Information available on CoA	Solid
Toronto Research Chemicals (TRC)	95%	Not explicitly stated	Solid
Cambridge Isotope Laboratories, Inc.	98%	98%	Neat

Experimental Protocols

While specific, proprietary synthesis and purification protocols for commercially available highpurity **Everolimus-d4** are not publicly disclosed, the following sections outline generalized yet detailed methodologies based on established chemical principles and published literature for similar compounds.

Synthesis of Everolimus-d4

The synthesis of **Everolimus-d4** typically starts from Rapamycin. A common strategy involves the selective O-alkylation of the C40 hydroxyl group of Rapamycin with a deuterated hydroxyethylating agent.

Materials:

- Rapamycin
- Deuterated 2-(tert-butyldimethylsilyloxy)ethyl triflate (d4-TBDMSO-EG-OTf)
- 2,6-Lutidine
- Dichloromethane (DCM), anhydrous



- Hydrofluoric acid (HF) in pyridine or Tetrabutylammonium fluoride (TBAF)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

- Protection of Rapamycin: While not always necessary, selective protection of other hydroxyl groups may be performed to improve the regioselectivity of the subsequent alkylation.
- O-Alkylation: Dissolve Rapamycin in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen). Add 2,6-lutidine as a non-nucleophilic base. Cool the reaction mixture to 0°C.
 Add a solution of d4-TBDMSO-EG-OTf in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.
- Deprotection: Dissolve the purified, silyl-protected Everolimus-d4 in a suitable solvent (e.g., acetonitrile). Add a deprotecting agent such as HF in pyridine or TBAF. Stir the reaction at room temperature until complete conversion is observed by thin-layer chromatography (TLC) or LC-MS.
- Final Purification: Quench the reaction and perform an aqueous work-up. Purify the crude
 Everolimus-d4 by preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Purification by High-Performance Liquid Chromatography (HPLC)

Preparative reversed-phase HPLC is a standard method for the final purification of **Everolimus-d4** to remove any unreacted starting materials, byproducts, and isomers.

Instrumentation and Conditions:



- HPLC System: Preparative HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 μm particle size).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
 - Example Gradient: Start with 60% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
- Flow Rate: 20 mL/min.
- Detection: UV at 278 nm.
- Sample Preparation: Dissolve the crude Everolimus-d4 in a minimal amount of the initial mobile phase.

Procedure:

- Equilibrate the column with the initial mobile phase conditions.
- Inject the dissolved crude product onto the column.
- Run the gradient program to separate Everolimus-d4 from impurities.
- Collect fractions corresponding to the main product peak.
- Analyze the collected fractions for purity by analytical HPLC.
- Pool the pure fractions and remove the solvent under reduced pressure (lyophilization is often used) to obtain the final high-purity Everolimus-d4.

Analytical Methods for Quality Control

To ensure the high purity and identity of **Everolimus-d4**, a combination of analytical techniques is employed.

1. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to determine the purity of the compound and confirm its molecular weight.



Instrumentation and Conditions:

- LC System: Analytical HPLC or UHPLC system.
- Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μm particle size).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
- Flow Rate: 0.4 mL/min.
- MS Detector: Quadrupole or Time-of-Flight (TOF) mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- Analysis: Monitor for the [M+Na]+ or [M+NH4]+ adducts of Everolimus-d4 (expected m/z around 985.6 or 979.6, respectively).
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of **Everolimus-d4** and to assess the position and extent of deuterium incorporation.

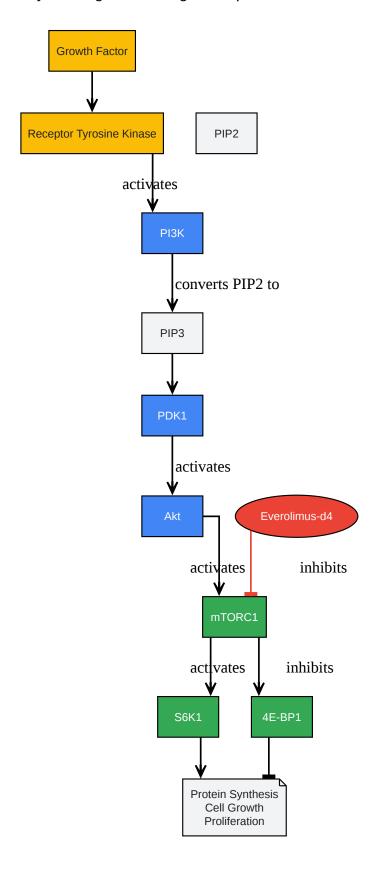
Procedure:

- Dissolve a small amount of the purified Everolimus-d4 in a deuterated solvent (e.g., CDCl₃ or CD₃OD).
- Acquire ¹H and ¹³C NMR spectra.
- In the ¹H NMR spectrum, the absence or significant reduction of signals corresponding to the protons on the hydroxyethyl group confirms successful deuteration.
- The overall spectrum should be consistent with the structure of Everolimus, with characteristic shifts for the macrolide core.

Mandatory Visualizations **Everolimus Signaling Pathway**



Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/Akt signaling pathway that regulates cell growth, proliferation, and survival.





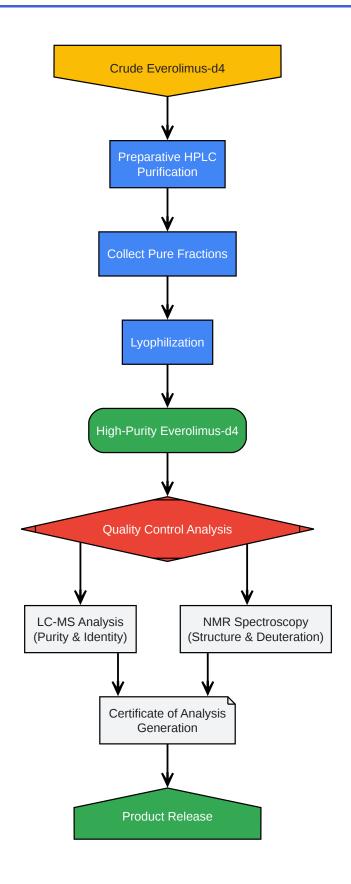
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Caption: The mTOR signaling pathway and the inhibitory action of Everolimus.

Experimental Workflow for Quality Control of Everolimus-d4

The following diagram illustrates a typical workflow for the quality control of high-purity **Everolimus-d4**.





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Caption: A typical workflow for the purification and quality control of high-purity Everolimus-d4.



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